molecular formula C30H42O11 B1180852 Forrestin A CAS No. 152175-76-3

Forrestin A

Cat. No. B1180852
CAS RN: 152175-76-3
InChI Key:
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Description

Forrestin A is a novel natural product with intriguing molecular and chemical properties. It is one of several compounds isolated from various species that demonstrate potential in inhibiting ATP-citrate lyase (ACL), a target for treating metabolic disorders such as hyperlipidemia. Forrestin A's unique structure and properties make it a subject of interest in natural product chemistry and drug discovery (Xiong et al., 2021).

Synthesis Analysis

The synthesis of Forrestin A and its analogs, like forrestiacids E-K, involves complex natural product chemistry, often requiring innovative approaches to establish their complex structures. Techniques such as LC-MS/MS-based molecular ion networking have been instrumental in isolating and characterizing these compounds, showcasing the advanced methods needed to synthesize and study such intricate molecules (Zhou et al., 2023).

Molecular Structure Analysis

Forrestin A's molecular structure is characterized by the presence of a rare bicyclo[2.2.2]octene motif, which is a hallmark of its complexity. This structural motif is a result of [4+2] type triterpene-diterpene hybridization, a fascinating aspect of its molecular architecture that contributes to its biological activity (Zhou et al., 2023).

Chemical Reactions and Properties

Forrestin A and related compounds undergo various chemical reactions that underscore their reactivity and potential as biochemical tools or therapeutic agents. Their ability to inhibit ACL, as demonstrated in vitro, points to specific chemical interactions at the molecular level that could be harnessed for drug development. The precise chemical reactions involved in their mechanism of action remain an area of active research, highlighting the complexity of natural products chemistry (Xiong et al., 2021).

Physical Properties Analysis

The physical properties of Forrestin A, such as solubility, melting point, and optical activity, are crucial for understanding its behavior in biological systems and potential applications in drug formulation. However, detailed studies focusing exclusively on these aspects are scarce, indicating a gap in the current knowledge base and an opportunity for future research.

Chemical Properties Analysis

Forrestin A's chemical properties, particularly its bioactivity, are closely linked to its unique molecular structure. The compound's inhibitory effect on ACL suggests a specific interaction with the enzyme, which could be attributed to its particular chemical features, such as the arrangement of functional groups and overall molecular conformation. Understanding these properties is essential for exploring Forrestin A's therapeutic potential and for designing analogs with improved efficacy and specificity (Xiong et al., 2021).

Scientific Research Applications

  • Forrestin A was first isolated from the leaves of Rabdosia forrestii, and it is categorized as an ent-kaurene diterpenoid. Its chemical structure was determined through spectroscopic analysis and chemical evidence (Xu et al., 1993).

  • Further studies on Rabdosia forrestii led to the identification of additional diterpenes, including Forrestin H and Forrestin I, along with their structural elucidation using NMR spectroscopy (Kubo, Shimizu, & Xu, 2003).

  • Another study identified two iridal-type triterpenoids, named Forrestins A and B, from Iris forrestii Dykes. The structures of these compounds were clarified using 1D and 2D NMR and HRESIMS, highlighting the diversity of compounds under the umbrella of 'Forrestin' (Ni, Li, & Yu, 2019).

  • Additionally, Forrestin A was also isolated from the rhizomes of Hedychium yunnanense, along with other diterpenoids, showcasing its presence in various plant species (Xin, 1999).

properties

IUPAC Name

[(1R,2R,3R,4S,6S,8S,9R,10R,11S,13S,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O11/c1-13-19-10-20(37-14(2)31)24-29(9)22(38-15(3)32)11-21(36)28(7,8)25(29)23(39-16(4)33)27(41-18(6)35)30(24,12-19)26(13)40-17(5)34/h19-27,36H,1,10-12H2,2-9H3/t19-,20+,21+,22+,23-,24-,25+,26-,27+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKZJFIBDPMSV-XKIVFHDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)C(C2=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2C[C@@]3([C@H]1[C@]4([C@H](C[C@@H](C([C@@H]4[C@H]([C@@H]3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)[C@@H](C2=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forrestin A

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